molecular formula C20H23F2N3O4S B6493469 2,6-difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897610-64-9

2,6-difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6493469
CAS No.: 897610-64-9
M. Wt: 439.5 g/mol
InChI Key: ZXHMDTDNDSBMIZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic benzamide derivative characterized by a 2,6-difluorinated benzoyl group linked to a sulfonamide-containing ethyl chain. The sulfonamide moiety is further substituted with a 4-(4-methoxyphenyl)piperazine group. This structural complexity confers unique physicochemical properties, including moderate solubility in polar organic solvents and a molecular weight of approximately 472.5 g/mol.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c1-29-16-7-5-15(6-8-16)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)19-17(21)3-2-4-18(19)22/h2-8H,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMDTDNDSBMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with documented analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Documented Use/Activity Reference
2,6-Difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide 2,6-difluoro benzamide, piperazine-sulfonamide Hypothesized herbicide or drug N/A
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Difluorophenyl, pyridinecarboxamide Herbicide (carotenoid biosynthesis inhibitor)
Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) Trifluoromethyl sulfonamide, acetamide Plant growth regulator
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Dichlorophenyl, ethoxymethoxy benzamide Herbicide (rice field use)

Key Findings :

Substituent Effects on Activity: The 2,6-difluoro substitution in the target compound may enhance lipid solubility and membrane permeability compared to diflufenican (2,4-difluoro) or etobenzanid (2,3-dichloro), which prioritize herbicidal activity via specific receptor interactions .

In contrast, etobenzanid and diflufenican are optimized for environmental persistence and systemic plant absorption .

Hypothetical Applications :

  • The 4-methoxyphenyl group in the target compound may confer selective binding to serotonin or dopamine receptors (common in piperazine-containing pharmaceuticals), though this remains speculative without direct evidence.

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